molecular formula C13H17N5 B2859335 3-[3-[But-3-enyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile CAS No. 2380095-57-6

3-[3-[But-3-enyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile

Cat. No. B2859335
CAS RN: 2380095-57-6
M. Wt: 243.314
InChI Key: JVMKEJLWOCIGAO-UHFFFAOYSA-N
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Description

3-[3-[But-3-enyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile is a chemical compound that has gained significant attention in scientific research over the past few decades. This compound is commonly referred to as BMA-12 and has been found to have a variety of potential applications in the field of medicine. Additionally, we will list as many future directions as possible for further research on this compound.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis Techniques : Researchers have developed various synthesis techniques for pyrazole and pyrazine derivatives, which often show promising biological activities. For instance, a study by Al-Adiwish et al. (2017) outlines the synthesis of pyrazolo[1,5-a]pyrimidines from 5-Aminopyrazole, which were tested for antibacterial, antifungal activities, and cytotoxicity against breast cancer cells (Al-Adiwish et al., 2017).

  • Antimicrobial Applications : Shailesh et al. (2012) describe the synthesis of Azetidin-2-one containing Pyrazoline derivatives and their evaluation for antimicrobial activity (Shailesh et al., 2012).

Anti-inflammatory and Pharmacologic Properties

  • Anti-inflammatory Activity : A study by El-Dean et al. (2016) discusses the synthesis of new pyrazolo[3,4-d] pyrimidines and their evaluation for anti-inflammatory activity, providing insights into their potential pharmacological uses (El-Dean et al., 2016).

  • Reactivity and Pharmacologic Action : The work by Mironovich and Shcherbinin (2014) investigates the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives, which are known for their diverse pharmacological actions (Mironovich & Shcherbinin, 2014).

Green Chemistry and Catalyst-Free Synthesis

  • Eco-Friendly Synthesis : Kumaravel and Vasuki (2009) have reported a catalyst-free combinatorial library synthesis of novel chromene derivatives, demonstrating an eco-friendly approach to synthesizing heterocyclic compounds (Kumaravel & Vasuki, 2009).

Corrosion Inhibition and Surface Chemistry

  • Corrosion Inhibition Properties : Abdel Hameed et al. (2020) explored the use of pyrazole derivatives as corrosion inhibitors, indicating their potential in industrial applications (Abdel Hameed et al., 2020).

properties

IUPAC Name

3-[3-[but-3-enyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5/c1-3-4-7-17(2)11-9-18(10-11)13-12(8-14)15-5-6-16-13/h3,5-6,11H,1,4,7,9-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMKEJLWOCIGAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC=C)C1CN(C1)C2=NC=CN=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{3-[(But-3-en-1-yl)(methyl)amino]azetidin-1-yl}pyrazine-2-carbonitrile

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